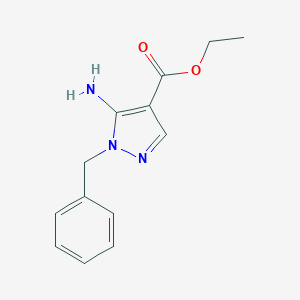

ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-amino-1-benzylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-2-18-13(17)11-8-15-16(12(11)14)9-10-6-4-3-5-7-10/h3-8H,2,9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKPSMKNXBQGQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354878 | |

| Record name | ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19867-62-0 | |

| Record name | ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate

This technical guide provides a comprehensive overview of the synthesis of ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate, a substituted pyrazole derivative of interest to researchers and professionals in the field of drug development and medicinal chemistry. The document details the primary synthetic pathway, experimental protocols, and relevant chemical data.

Introduction

This compound belongs to the 5-aminopyrazole class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The synthesis of this compound is typically achieved through a well-established cyclocondensation reaction.

Synthetic Pathway

The principal synthetic route to this compound involves the reaction of benzylhydrazine with ethyl 2-cyano-3-ethoxyacrylate, also known as ethyl (ethoxymethylene)cyanoacetate. This reaction is a classic example of the Knorr pyrazole synthesis, which is a powerful method for the formation of pyrazole rings.

The reaction proceeds via an initial Michael addition of the hydrazine to the electron-deficient alkene, followed by an intramolecular cyclization and subsequent elimination of ethanol to afford the aromatic pyrazole ring.

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following is a representative experimental protocol adapted from the synthesis of analogous 5-aminopyrazoles.[1][2]

Materials:

-

Benzylhydrazine

-

Ethyl 2-cyano-3-ethoxyacrylate

-

Ethanol (absolute)

-

Water (deionized)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve benzylhydrazine (1.0 equivalent) in absolute ethanol.

-

To this solution, add ethyl 2-cyano-3-ethoxyacrylate (1.0 equivalent).

-

Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water with stirring to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Caption: General experimental workflow for the synthesis.

Data Presentation

The following tables summarize key data for the starting materials and a representative product of a similar synthesis.

Table 1: Properties of Starting Materials

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |

| Benzylhydrazine | C₇H₁₀N₂ | 122.17 | - | 555-96-4[3] |

| Ethyl 2-cyano-3-ethoxyacrylate | C₈H₁₁NO₃ | 169.18 | Colorless liquid or solid | 94-05-3[4] |

Table 2: Physical and Yield Data for an Analogous Product

| Compound | Yield (%) | Melting Point (°C) |

| 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester | 44 | 101-103[1] |

Note: The yield and melting point for the title compound, this compound, may vary and should be determined experimentally.

Characterization

The structure of the synthesized this compound should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the benzyl, ethyl, and pyrazole moieties and the overall structure of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amino (N-H) and ester (C=O) groups.

-

Melting Point Analysis: To assess the purity of the final product.

Conclusion

The synthesis of this compound is a straightforward process based on a well-established cyclocondensation reaction. By following the outlined protocol, researchers can reliably produce this valuable building block for further investigation in drug discovery and development. Careful purification and thorough characterization are essential to ensure the quality of the final compound.

References

An In-depth Technical Guide on the Chemical Properties of Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties of Related Pyrazole Derivatives

The chemical properties of ethyl 5-amino-1-substituted-1H-pyrazole-4-carboxylates are influenced by the nature of the substituent at the N1 position of the pyrazole ring. Below is a summary of the available quantitative data for analogs with methyl, phenyl, and (4-methylphenyl)sulfonyl substituents. This data provides a baseline for estimating the properties of the benzyl derivative.

| Property | Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate |

| CAS Number | 31037-02-2[1][2] | 16078-71-0 | 15001-11-3[3] |

| Molecular Formula | C₇H₁₁N₃O₂[1] | C₁₂H₁₃N₃O₂ | C₁₃H₁₅N₃O₂[3] |

| Molecular Weight | 169.18 g/mol [1] | 231.25 g/mol [4] | 245.283 g/mol [3] |

| Melting Point | 96-100 °C[1][2] | 101-103 °C[5] | Not Available |

| Appearance | Solid[1] | Not Available | Not Available |

| Assay | 97%[1] | Not Available | min 95%[3] |

Spectroscopic Data of Analogs

Spectroscopic data is crucial for the identification and characterization of these compounds. The following is a summary of available data for related structures.

For Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate:

-

¹H NMR (DMSO-d6): The ¹H NMR spectra of pyrazoles show characteristic shifts that correspond to their proposed structures[6].

-

¹³C NMR: The ¹³C NMR spectra show typical chemical shifts for the 4,5-dihydro-1H-pyrazole rings[6].

-

Mass Spectrometry (GC/MS): Provides information on the fragmentation pattern of the molecule[7].

For Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate:

-

¹H NMR: Spectral data is available and has been recorded on a Varian A-60 instrument[4].

-

GC-MS: Shows characteristic peaks at m/z 184, 185, and 231[4].

Synthesis and Experimental Protocols

The synthesis of ethyl 5-amino-1-substituted-1H-pyrazole-4-carboxylates generally involves the cyclization of a hydrazine derivative with a suitable three-carbon synthon. A common method is the reaction of a substituted hydrazine with ethyl (ethoxymethylene)cyanoacetate.

General Experimental Protocol:

A solution of the appropriately substituted hydrazine (e.g., phenylhydrazine) and ethyl (ethoxymethylene)cyanoacetate is prepared in a suitable solvent, typically ethanol or acetic acid[5][8]. The reaction mixture is then heated under reflux for several hours. After cooling, the product often precipitates from the solution and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Example Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate:

A solution of 31.9 g of phenylhydrazine and 50.0 g of ethyl (ethoxymethylene)cyanoacetate in 500 ml of ethanol was refluxed for 6 hours. The mixture was allowed to stand for approximately 48 hours and then refluxed for an additional 8 hours. The reaction mixture was poured into ice water, and the precipitated solid was collected by filtration. The solid was recrystallized from ethanol to yield the final product[5].

Logical Workflow for Synthesis

The synthesis of these pyrazole derivatives follows a logical and reproducible workflow, which can be adapted for the synthesis of the target compound, ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate, by using benzylhydrazine as the starting material.

Biological Activities of the Pyrazole Core

The 5-aminopyrazole scaffold is a well-established pharmacophore in medicinal chemistry and drug discovery. Derivatives of this core structure have been reported to exhibit a wide range of biological activities, including:

-

Anti-inflammatory and Analgesic Effects: Certain pyrazole derivatives have shown significant anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes[9][10].

-

Antimicrobial and Antiviral Properties: The pyrazole nucleus is a constituent of various compounds with demonstrated antimicrobial and antiviral activities[10].

-

Anticancer Activity: Some novel pyrazole derivatives have been synthesized and evaluated for their potential as anticancer agents[9].

The biological profile of this compound would need to be determined through specific in vitro and in vivo studies. The presence of the benzyl group may influence its potency and selectivity for various biological targets.

Safety and Handling

While specific safety data for the title compound is unavailable, related compounds are known to cause skin and eye irritation and may cause respiratory irritation[1][4]. Standard laboratory safety precautions should be taken when handling this class of compounds. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

References

- 1. 5-氨基-1-甲基吡唑-4-甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 2. chembk.com [chembk.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide on the Crystal Structure of Ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylates

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, the specific crystal structure of ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate has not been reported in publicly accessible crystallographic databases. This guide therefore presents a detailed analysis of closely related and structurally characterized analogues: Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate and Ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate . The methodologies and findings discussed provide a robust framework for understanding the solid-state properties of this important class of heterocyclic compounds.

Introduction

Substituted pyrazoles are a cornerstone in medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The title compound, this compound, and its analogues are of significant interest due to their potential as intermediates in the synthesis of novel pharmaceuticals. Understanding their three-dimensional structure is paramount for rational drug design, enabling the fine-tuning of molecular interactions with biological targets. This whitepaper provides a comprehensive overview of the synthesis, crystallographic analysis, and structural features of representative ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylates.

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis and crystallographic analysis of ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylates, based on established literature methodologies.

Synthesis

A common and effective method for the synthesis of 5-amino-1-substituted-1H-pyrazole-4-carboxylates involves the condensation of a substituted hydrazine with an electrophilic three-carbon component, such as ethyl (ethoxymethylene)cyanoacetate.

General Synthetic Protocol:

-

Reaction Setup: A solution of the appropriately substituted hydrazine (e.g., benzylhydrazine, (4-methylphenyl)sulfonylhydrazide, or (2,4-dinitrophenyl)hydrazine) (1.0 eq.) and ethyl (ethoxymethylene)cyanoacetate (1.0-1.2 eq.) in a suitable solvent, such as ethanol or acetic acid, is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for a period of 6 to 18 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product often precipitates from the solution and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, typically ethanol, to yield the desired ethyl 5-amino-1-substituted-1H-pyrazole-4-carboxylate.

Single-Crystal X-ray Diffraction Analysis

High-quality single crystals are essential for determining the precise molecular structure.

Crystal Growth: Diffraction-quality crystals are typically grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or by vapor diffusion. For instance, slow diffusion of ethanol into a solution of the compound can yield well-formed crystals.[1]

Data Collection and Structure Refinement:

-

A suitable single crystal is mounted on a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation).

-

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

X-ray diffraction data are collected over a range of angles.

-

The collected data are processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms may be located in the difference Fourier map and refined isotropically or placed in calculated positions.

Crystallographic Data and Structural Analysis

The following tables summarize the key crystallographic data for two analogues of the target compound.

Crystal Data and Structure Refinement

| Parameter | Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate[1][2] | Ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate[3] |

| Chemical Formula | C₁₃H₁₅N₃O₄S | C₁₂H₁₁N₅O₆ |

| Formula Weight | 309.34 | 321.25 |

| Crystal System | Monoclinic | - |

| Space Group | P2₁/n | - |

| a (Å) | 6.27869(7) | - |

| b (Å) | 15.43607(12) | - |

| c (Å) | 15.27141(13) | - |

| β (°) | 96.2633(9) | - |

| Volume (ų) | 1471.24(2) | - |

| Z | 4 | - |

| Temperature (K) | 100 | - |

| Radiation (Å) | Cu Kα (1.54184) | Mo Kα (0.71073) |

| Reflections Collected | 51079 | - |

| Independent Reflections | 3043 | - |

| R_int | 0.024 | - |

| Final R indices [I > 2σ(I)] | R₁ = 0.027, wR₂ = 0.074 | - |

| Goodness-of-fit on F² | 1.05 | - |

Data for the dinitrophenyl derivative was limited in the search results.

Molecular Geometry and Intermolecular Interactions

In the crystal structure of Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, the benzene and pyrazole rings are significantly twisted with respect to each other, exhibiting a dihedral angle of 77.48(3)°.[1][2] The molecular packing is stabilized by a network of hydrogen bonds. The amino group participates in both intramolecular and intermolecular hydrogen bonds.[1][2] Notably, intermolecular N-H···O and N-H···N hydrogen bonds link the molecules into chains.[1][2] Furthermore, π-π stacking interactions are observed between the benzene and pyrazole rings of adjacent molecules, with a centroid-centroid distance of 3.680(3) Å, which helps to consolidate the crystal packing into layers.[1][2]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and structural determination of the title compounds. Due to the absence of information on the biological activity of these specific compounds, a signaling pathway diagram cannot be provided.

Experimental Workflow

References

Technical Guide: Spectroscopic Analysis of Ethyl 5-Amino-1-benzyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) data for ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate. Due to the absence of publicly available experimental data for this specific compound, the information presented herein is a predictive analysis based on the reported data of closely related structural analogs. This guide also outlines standard experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. These predictions are derived from the analysis of similar compounds, including ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, and ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate.[1][2][3]

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~7.60 - 7.20 | m | 5H | Ar-H (benzyl) | Complex multiplet for the aromatic protons of the benzyl group. |

| ~7.85 | s | 1H | Pyrazole-H | Singlet for the proton on the pyrazole ring. |

| ~5.30 | s | 2H | N-CH₂ -Ph | Singlet for the benzylic protons. |

| ~4.20 | q | 2H | O-CH₂ -CH₃ | Quartet for the ethyl ester methylene protons. |

| ~4.15 | br s | 2H | NH₂ | Broad singlet for the amino protons, may be exchangeable with D₂O. |

| ~1.25 | t | 3H | O-CH₂-CH₃ | Triplet for the ethyl ester methyl protons. |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~165.0 | C =O (ester) | Carbonyl carbon of the ethyl ester. |

| ~150.0 | C 5 (pyrazole) | Carbon bearing the amino group. |

| ~140.0 | C 3 (pyrazole) | |

| ~137.0 | C (ipso, benzyl) | Quaternary carbon of the benzyl group attached to the pyrazole nitrogen. |

| ~129.0 | C H (para, benzyl) | Aromatic carbons of the benzyl group. |

| ~128.5 | C H (ortho, benzyl) | Aromatic carbons of the benzyl group. |

| ~127.0 | C H (meta, benzyl) | Aromatic carbons of the benzyl group. |

| ~95.0 | C 4 (pyrazole) | Carbon bearing the carboxylate group. |

| ~60.0 | O-C H₂-CH₃ | Methylene carbon of the ethyl ester. |

| ~53.0 | N-C H₂-Ph | Benzylic carbon. |

| ~14.5 | O-CH₂-C H₃ | Methyl carbon of the ethyl ester. |

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation | Notes |

| ~245.12 | [M+H]⁺ | Predicted molecular ion peak for C₁₃H₁₅N₃O₂. |

| ~200 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group from the ester. |

| ~172 | [M - COOCH₂CH₃]⁺ | Loss of the entire ethyl carboxylate group. |

| ~91 | [C₇H₇]⁺ | Tropylium ion, characteristic fragment for a benzyl group. |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and mass spectrometry data for compounds of this class.

2.1 NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: A standard NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-180 ppm).

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

2.2 Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source. This could be a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode to observe protonated molecules [M+H]⁺.

-

Set the mass range to scan for the expected molecular weight of the compound.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any characteristic fragment ions.

Visualizations

3.1 Synthetic Pathway

The synthesis of this compound would likely follow a well-established route for the formation of pyrazoles. A common method involves the condensation of a hydrazine derivative with a β-ketoester or a similar three-carbon precursor.

Caption: General synthetic route to this compound.

3.2 Experimental Workflow

The general workflow for the synthesis and characterization of the target compound is outlined below.

References

An In-depth Technical Guide to the Formation of Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate, a key heterocyclic scaffold in medicinal chemistry. This document details the reaction mechanism, provides experimental protocols, and presents relevant physicochemical and spectroscopic data.

Introduction

Pyrazole derivatives are a cornerstone in the development of new therapeutic agents, exhibiting a wide range of biological activities. This compound serves as a versatile building block for the synthesis of more complex molecules, including potent inhibitors of various enzymes and receptor antagonists. Understanding its formation is critical for the efficient and scalable synthesis of novel drug candidates.

Mechanism of Formation

The most common and efficient synthesis of this compound involves the condensation reaction between benzylhydrazine and ethyl (ethoxymethylene)cyanoacetate. The reaction proceeds through a well-established pathway for pyrazole synthesis from a hydrazine and a 1,3-dielectrophilic component.

The mechanism can be described in the following key steps:

-

Nucleophilic Attack: The more nucleophilic nitrogen atom of benzylhydrazine attacks the electrophilic β-carbon of the ethoxymethylene group of ethyl (ethoxymethylene)cyanoacetate. This is followed by the elimination of an ethanol molecule to form a hydrazone intermediate.

-

Intramolecular Cyclization: The terminal amino group of the hydrazone intermediate then undergoes an intramolecular nucleophilic attack on the nitrile carbon.

-

Tautomerization: The resulting cyclic intermediate rapidly tautomerizes to form the stable, aromatic 5-aminopyrazole ring.

This reaction is typically carried out in a protic solvent, such as ethanol or acetic acid, and is often accelerated by heating.

Signaling Pathway Diagram

Caption: Reaction pathway for the synthesis of the target pyrazole.

Experimental Protocols

Materials:

-

Benzylhydrazine

-

Ethyl (ethoxymethylene)cyanoacetate

-

Absolute Ethanol (or Glacial Acetic Acid)

-

Ice

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve benzylhydrazine (1.0 equivalent) in absolute ethanol.

-

To this solution, add ethyl (ethoxymethylene)cyanoacetate (1.0 to 1.1 equivalents).

-

Heat the reaction mixture to reflux and maintain for 6-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water with stirring.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

The crude product can be purified by recrystallization from ethanol to afford this compound.

Data Presentation

Physicochemical and Spectroscopic Data

The following table summarizes the physicochemical and spectroscopic data for this compound and its close analogs. Data for the target compound is inferred from these analogs.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| This compound | C₁₃H₁₅N₃O₂ | 245.28 | Not Reported | Solid (Expected) |

| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C₁₂H₁₃N₃O₂ | 231.25 | 101-103 | Solid |

| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C₇H₁₁N₃O₂ | 169.18 | 96-100 | Solid |

Spectroscopic Data Comparison (Analogous Compounds)

The following table presents typical spectroscopic data for analogous 1-substituted-5-aminopyrazole-4-carboxylates. This data can be used as a reference for the characterization of the title compound.

| Spectroscopic Data | Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate |

| ¹H NMR (δ, ppm) | 7.6-7.2 (m, 5H, Ar-H), 7.5 (s, 1H, pyrazole-H), 5.8 (br s, 2H, NH₂), 4.2 (q, 2H, OCH₂CH₃), 1.3 (t, 3H, OCH₂CH₃) | 7.4 (s, 1H, pyrazole-H), 5.7 (br s, 2H, NH₂), 4.2 (q, 2H, OCH₂CH₃), 3.6 (s, 3H, N-CH₃), 1.3 (t, 3H, OCH₂CH₃) |

| ¹³C NMR (δ, ppm) | 165.0 (C=O), 150.1 (C-5), 139.2 (Ar-C), 138.5 (C-3a), 129.1 (Ar-CH), 126.5 (Ar-CH), 121.2 (Ar-CH), 98.5 (C-4), 59.8 (OCH₂CH₃), 14.7 (OCH₂CH₃) | 165.2 (C=O), 150.5 (C-5), 138.8 (C-3a), 98.2 (C-4), 59.6 (OCH₂CH₃), 34.5 (N-CH₃), 14.8 (OCH₂CH₃) |

| IR (cm⁻¹) | ~3400, 3300 (N-H str), ~1680 (C=O str), ~1620 (N-H bend), ~1500, 1450 (Ar C=C str) | ~3400, 3300 (N-H str), ~1685 (C=O str), ~1625 (N-H bend) |

| Mass Spec (m/z) | 231 (M⁺) | 169 (M⁺) |

Conclusion

The synthesis of this compound is a straightforward and efficient process, primarily achieved through the condensation of benzylhydrazine with ethyl (ethoxymethylene)cyanoacetate. This technical guide provides the fundamental knowledge required for the synthesis, characterization, and utilization of this important heterocyclic building block in the field of drug discovery and development. The provided mechanism, experimental protocol, and comparative data serve as a valuable resource for researchers in organic and medicinal chemistry.

References

An In-depth Technical Guide to the Synthesis of Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate, a key intermediate in the development of various pharmacologically active compounds. This document details the essential starting materials, outlines established experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.

Core Starting Materials

The synthesis of this compound predominantly relies on the cyclocondensation reaction between a substituted hydrazine and a versatile three-carbon synthon. The selection of these precursors is critical for achieving high yields and purity of the final product.

The most crucial starting material for introducing the benzyl group at the N1 position of the pyrazole ring is benzylhydrazine or its salts, such as benzylhydrazine dihydrochloride.[1] The other key reactant is typically an acrylic acid derivative that provides the carbon backbone for the pyrazole ring and incorporates the necessary amino and ethyl carboxylate functionalities.

Two primary classes of acrylic acid derivatives have been successfully employed for this synthesis:

-

Ethyl 2-cyano-3-ethoxyacrylate: Also known as ethyl (ethoxymethylene)cyanoacetate, this is a widely used and commercially available starting material.[2][3][4][5] Its reaction with hydrazines is a common method for constructing the 5-aminopyrazole-4-carboxylate scaffold.

-

Ethyl 2-cyano-3,3-bis(methylthio)acrylate: This dithioacetal derivative serves as a valuable alternative to the ethoxyacrylate.[6][7][8][9]

The general synthetic approach involves the reaction of benzylhydrazine with one of these acrylic acid derivatives, leading to the formation of the desired pyrazole ring system. The reaction mechanism typically proceeds through a Michael addition followed by an intramolecular cyclization and subsequent elimination of either ethanol or methanethiol.

Synthesis Routes and Experimental Protocols

The primary and most direct route to this compound involves the reaction of benzylhydrazine with ethyl 2-cyano-3-ethoxyacrylate.

Primary Synthetic Pathway

Caption: Primary synthesis of this compound.

Experimental Protocol: Synthesis from Benzylhydrazine and Ethyl (ethoxymethylene)cyanoacetate

This protocol is adapted from analogous syntheses of similar pyrazole derivatives.[4][5]

Materials:

-

Benzylhydrazine

-

Ethyl (ethoxymethylene)cyanoacetate

-

Absolute Ethanol

Procedure:

-

Dissolve benzylhydrazine (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

To this solution, add ethyl (ethoxymethylene)cyanoacetate (1 equivalent).

-

Heat the reaction mixture to reflux and maintain for a period of 2 to 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the mixture can be poured into ice water to induce precipitation.

-

Collect the solid product by filtration and wash with cold ethanol.

-

The crude product can be further purified by recrystallization from ethanol to yield this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of related 5-aminopyrazole-4-carboxylates, which can be adapted for the target molecule.

| Starting Material 1 | Starting Material 2 | Solvent | Reaction Conditions | Yield | Reference |

| Phenylhydrazine | Ethyl (ethoxymethylene)cyanoacetate | Ethanol | Reflux, 6-14 hours | 44% | [4] |

| 2-Hydrazinopyridine | Ethyl (ethoxymethylene)cyanoacetate | Ethanol | Reflux, 2.5 hours | - | [5] |

| 4-Methylbenzenesulfonohydrazide | (E)-ethyl 2-cyano-3-ethoxyacrylate | Ethanol | Reflux, 16 hours | 60-96% | [2] |

Alternative Synthetic Approaches

While the direct condensation of benzylhydrazine and an acrylate derivative is the most common method, other strategies for pyrazole synthesis can be considered. These often involve multi-component reactions.

Multi-component Synthesis Workflow

Caption: Generalized multi-component workflow for pyrazole synthesis.

Multi-component reactions, often involving an aldehyde, a source of active methylene such as malononitrile or ethyl acetoacetate, and a hydrazine, provide a convergent and efficient route to highly substituted pyrazoles.[10] While not directly reported for the title compound, this approach offers a viable alternative for library synthesis and exploring structural diversity.

Conclusion

The synthesis of this compound is a well-established process primarily relying on the condensation of benzylhydrazine with ethyl 2-cyano-3-ethoxyacrylate. This method is robust, scalable, and utilizes readily available starting materials. The provided protocols and quantitative data serve as a solid foundation for researchers and professionals in the field of drug discovery and development to produce this valuable synthetic intermediate. Further optimization of reaction conditions may lead to improved yields and reduced reaction times.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. prepchem.com [prepchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]

The Physicochemical and Chemical Landscape of Substituted Aminopyrazoles: A Technical Guide for Drug Discovery

An in-depth exploration of the core physical and chemical characteristics of substituted aminopyrazoles, offering a critical resource for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of their synthesis, characterization, and the signaling pathways they modulate, supported by detailed experimental protocols and data.

Substituted aminopyrazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. They form the core scaffold of numerous drugs and clinical candidates, acting as potent inhibitors of various protein kinases. Understanding their physicochemical properties is paramount for optimizing their drug-like characteristics, including solubility, permeability, and metabolic stability, which are critical for successful drug development.

Physicochemical Characteristics

The physicochemical properties of substituted aminopyrazoles are heavily influenced by the nature and position of their substituents. These properties govern their absorption, distribution, metabolism, and excretion (ADME) profiles. Key parameters are summarized below for representative aminopyrazole-containing compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa | Aqueous Solubility |

| 3-Aminopyrazole | C₃H₅N₃ | 83.09 | 34-37[1][2] | 218 (at 122 mmHg)[1] | 15.28 (predicted)[1] | Very soluble[3] |

| Celecoxib | C₁₇H₁₄F₃N₃O₂S | 381.37 | 161–164 | Not available | Not available | Practically insoluble |

| Fipronil | C₁₂H₄Cl₂F₆N₄OS | 437.15 | Not available | Not available | Not available | 1.9 mg/L (pH 5), 2.4 mg/L (pH 9) at 20°C[4][5] |

Table 1: Physicochemical Properties of Representative Aminopyrazole-Containing Compounds. This table provides a comparative overview of key physical and chemical data for the parent 3-aminopyrazole and two prominent drugs, Celecoxib and Fipronil, which feature a substituted pyrazole core.

Spectroscopic Characterization

The structural elucidation of substituted aminopyrazoles relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the substitution pattern on the pyrazole ring and the nature of the substituents. The chemical shifts of the pyrazole ring protons and carbons are sensitive to the electronic effects of the substituents.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic functional groups. The N-H stretching vibrations of the amino group and the pyrazole ring, as well as vibrations associated with various substituents, provide valuable structural information.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compounds, confirming their elemental composition.

Synthesis and Characterization Workflow

The synthesis of substituted aminopyrazoles typically involves the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound. Subsequent characterization ensures the purity and structural integrity of the synthesized molecules.

Figure 1: General workflow for the synthesis and characterization of substituted aminopyrazoles.

A more specific example is the synthesis of the selective COX-2 inhibitor, Celecoxib.

Figure 2: Synthetic workflow for the preparation of Celecoxib.

Key Signaling Pathways Modulated by Substituted Aminopyrazoles

Substituted aminopyrazoles are renowned for their ability to inhibit protein kinases involved in various cellular signaling pathways that are often dysregulated in diseases like cancer and inflammatory disorders.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

The FGFR signaling cascade plays a crucial role in cell proliferation, differentiation, and migration. Aberrant activation of this pathway is implicated in numerous cancers. Certain aminopyrazole derivatives have been developed as potent FGFR inhibitors.

Figure 3: Inhibition of the FGFR signaling pathway by substituted aminopyrazoles.

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway

The JAK/STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a key role in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is associated with autoimmune diseases and cancers. Aminopyrazole-based compounds have been developed as effective JAK inhibitors.

Figure 4: Inhibition of the JAK/STAT signaling pathway by substituted aminopyrazoles.

Non-Canonical NF-κB Signaling Pathway

The non-canonical NF-κB pathway is crucial for the development and maintenance of secondary lymphoid organs and B-cell maturation. Its aberrant activation is linked to certain lymphoid malignancies. N-Acetyl-3-aminopyrazoles have been identified as selective inhibitors of NF-κB-inducing kinase (NIK), a central component of this pathway.

Figure 5: Inhibition of the non-canonical NF-κB signaling pathway by substituted aminopyrazoles.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of substituted aminopyrazoles.

General Procedure for the Synthesis of 3-Substituted-5-Aminopyrazoles

A common method for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines.

-

Reaction Setup: To a solution of the appropriate β-ketonitrile (1 equivalent) in a suitable solvent (e.g., ethanol), add the desired hydrazine derivative (1.1 equivalents).

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Determination of Melting Point

The melting point is a crucial physical property for the identification and purity assessment of a solid compound.

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting point range. A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of water (or a specific buffer) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand to permit the undissolved solid to settle. An aliquot of the supernatant is then carefully removed and filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

Concentration Analysis: The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

Spectroscopic Analysis Protocol (NMR)

NMR spectroscopy is essential for structural confirmation.

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer. Standard acquisition parameters are used, and the number of scans is adjusted to obtain a good signal-to-noise ratio.

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the signals are analyzed to elucidate the structure of the molecule.

This technical guide provides a foundational understanding of the physical and chemical characteristics of substituted aminopyrazoles. The presented data, protocols, and pathway diagrams serve as a valuable resource for scientists engaged in the design and development of novel aminopyrazole-based therapeutics. Further exploration into the structure-activity relationships (SAR) and structure-property relationships (SPR) will continue to drive the optimization of this important class of compounds.

References

exploring the reactivity of the amino group in 5-aminopyrazoles

An In-depth Technical Guide to the Reactivity of the Amino Group in 5-Aminopyrazoles

Introduction

5-Aminopyrazoles are a cornerstone class of heterocyclic compounds, highly valued in organic synthesis and medicinal chemistry. Their structural framework is a key component in numerous biologically active molecules, including kinase inhibitors, anticancer agents, and anti-inflammatory drugs.[1][2] The significance of this scaffold is largely due to the versatile reactivity of its functional groups, particularly the exocyclic amino group at the C-5 position. This guide provides a detailed exploration of the reactivity of this amino group, offering insights for researchers, scientists, and drug development professionals.

The 5-aminopyrazole core is a polyfunctional system possessing multiple nucleophilic centers: the endocyclic 'pyrrole-like' nitrogen (N-1), the exocyclic amino group (5-NH2), and the electron-rich carbon at the C-4 position.[3] This multiplicity of reactive sites presents both opportunities and challenges in regioselective synthesis, making a thorough understanding of the amino group's reactivity paramount for the strategic design of novel therapeutics.

Figure 1: Key nucleophilic sites of the 5-aminopyrazole scaffold.

Key Reactions Involving the 5-Amino Group

The reactivity of the 5-amino group is predominantly nucleophilic, readily participating in reactions with a wide range of electrophiles. This reactivity is central to the derivatization and construction of complex fused heterocyclic systems.

N-Acylation, N-Sulfonylation, and N-Alkylation

Direct functionalization of the amino group through acylation, sulfonylation, and alkylation is a fundamental strategy for modifying the properties of the pyrazole scaffold. These reactions typically proceed by treating the 5-aminopyrazole with corresponding acyl halides, sulfonyl chlorides, or alkyl halides.[4][5]

-

Acylation: Forms stable amide derivatives, often used to introduce new pharmacophores or to modulate the electronic properties of the molecule.[6]

-

Sulfonylation: Yields sulfonamides, a common functional group in many therapeutic agents.[7]

-

Alkylation: Introduces alkyl groups, which can alter lipophilicity and steric profile.[4][8]

Diazotization and Subsequent Transformations

The primary amino group can be converted into a diazonium salt using reagents like sodium nitrite in an acidic medium.[7] These pyrazolyl-5-diazonium salts are versatile intermediates that can undergo various transformations:

-

Azo Coupling: The diazonium salt can react with electron-rich aromatic compounds (e.g., phenols, anilines) to form brightly colored azo dyes.[9][10]

-

Intramolecular Cyclization: In substrates with a suitably positioned aryl group, the diazonium intermediate can undergo intramolecular azo coupling to yield fused tricyclic systems, such as pyrazolo[3,4-c]cinnolines.[9][11]

-

Cyclization with Active Methylene Compounds: Reaction with compounds containing active methylene groups can lead to the formation of fused pyrazolo[1,5-c]-as-triazine derivatives.[11]

Condensation and Cyclization to Fused Heterocycles

Perhaps the most significant application of 5-aminopyrazoles in drug discovery is their use as synthons for building fused heterocyclic systems. The 5-amino group, often in concert with the N-1 ring nitrogen, acts as a bidentate nucleophile in condensation reactions with 1,3-dielectrophiles.

This strategy is extensively used to synthesize pyrazolo[3,4-d]pyrimidines , which are structural analogues and bioisosteres of purines.[12][13] This scaffold is present in numerous kinase inhibitors and other targeted therapies. The reaction typically involves condensing the 5-aminopyrazole with reagents like formamide, N,N-substituted amides (Vilsmeier reaction), or β-ketonitriles.[14][15][16]

Figure 2: Major reaction pathways of the 5-aminopyrazole amino group.

Influence on C-4 Ring Reactivity

The 5-amino group is a potent activating group, significantly increasing the electron density of the pyrazole ring, particularly at the C-4 position. This activation facilitates electrophilic substitution at C-4, a reaction that is otherwise difficult on an unsubstituted pyrazole ring. A notable example is the laccase-mediated C-4 arylation of 5-aminopyrazoles with catechols, which proceeds under mild conditions without the need for protecting the amino group.[4]

Quantitative Data Summary

The following tables summarize yields for representative reactions, demonstrating the efficiency of these transformations.

Table 1: Synthesis of Pyrazolo[3,4-d]pyrimidines

| Starting 5-Aminopyrazole | Reagent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1,3-Diphenyl-1H-pyrazol-5-amine | PBr₃, DMF, then NH(SiMe₃)₂ | 60 °C, 1-2 h | 91% | [14] |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | PBr₃, DMF, then NH(SiMe₃)₂ | 60 °C, 1-2 h | 85% | [14] |

| Methyl 5-aminopyrazole-4-carboxylate | Trimethyl orthoformate, Aniline | Microwave irradiation | High |[17] |

Table 2: Diazotization and Coupling/Cyclization Reactions

| Starting 5-Aminopyrazole Derivative | Reagent / Coupling Partner | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Amino-4-(3,4-dimethoxyphenyl) derivative | NaNO₂, Acetic Acid | Pyrazolo[3,4-c]cinnoline | 31% | [9][11] |

| 5-Amino-4-(3,4-dimethoxyphenyl) derivative | NaNO₂, H₂SO₄ then β-Naphthol | Azo Dye | 70% | [9][11] |

| 5-Amino-4-(3,4-dimethoxyphenyl) derivative | NaNO₂, H₂SO₄ then N,N-dimethylaniline | Azo Dye | 62% |[9][11] |

Table 3: C-4 Arylation of 5-Aminopyrazoles

| Starting 5-Aminopyrazole | Catechol Derivative | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1-(4-Methoxyphenyl)-3-(p-tolyl)-1H-pyrazol-5-amine | Benzene-1,2-diol | Laccase, O₂, pH 5 buffer | 94% | [4] |

| 1,3-Diphenyl-1H-pyrazol-5-amine | 4-Methylbenzene-1,2-diol | Laccase, O₂, pH 5 buffer | 81% | [4] |

| 3-(4-Chlorophenyl)-1-(p-tolyl)-1H-pyrazol-5-amine| Benzene-1,2-diol | Laccase, O₂, pH 5 buffer | 59% |[4] |

Experimental Protocols

Protocol 1: One-Flask Synthesis of 1,3-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine[14][15]

This protocol details the synthesis of a pyrazolo[3,4-d]pyrimidine via a Vilsmeier reaction followed by heterocyclization.

Figure 3: Workflow for one-flask pyrazolo[3,4-d]pyrimidine synthesis.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1,3-diphenyl-1H-pyrazol-5-amine (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).

-

Vilsmeier Reagent Formation: Cool the solution to 0-5 °C in an ice bath. Add phosphorus tribromide (PBr₃, 3.0 equiv) dropwise with stirring.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to 60 °C. Stir at this temperature for 1.0 to 2.0 hours. Monitor the reaction progress by TLC.

-

Heterocyclization: Cool the mixture to room temperature and add hexamethyldisilazane (HMDS, 3.0 equiv).

-

Final Reaction: Heat the mixture again to 60 °C and stir for an additional 2.0 hours.

-

Work-up: Cool the reaction to room temperature and carefully quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel to afford the pure 1,3-diphenyl-1H-pyrazolo[3,4-d]pyrimidine.

Protocol 2: Laccase-Mediated C-4 Arylation of a 5-Aminopyrazole[4]

This protocol describes an environmentally friendly, enzyme-catalyzed C-H functionalization at the C-4 position.

-

Reaction Mixture: In a flask, dissolve the 5-aminopyrazole derivative (1.0 equiv) and the catechol derivative (1.2 equiv) in a pH 5 acetate buffer solution.

-

Enzyme Addition: Add the laccase enzyme (e.g., Novozym 51003) to the solution.

-

Reaction: Stir the mixture vigorously at room temperature under an oxygen atmosphere (an O₂ balloon is sufficient) for 24-48 hours.

-

Extraction: After the reaction is complete (monitored by TLC), extract the mixture with an organic solvent such as ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent. Purify the residue by column chromatography to yield the C-4 arylated product.

Application in Drug Development

The derivatives synthesized through these reactions are of immense interest in drug development. For instance, pyrazolo[3,4-d]pyrimidines often function as ATP-competitive kinase inhibitors. They mimic the purine core of ATP and bind to the kinase's active site, blocking the downstream signaling pathway that contributes to disease progression, such as tumor growth or inflammation.[18]

Figure 4: Inhibition of a kinase signaling pathway by a pyrazole derivative.

This understanding of the reactivity of 5-aminopyrazoles allows medicinal chemists to rationally design and synthesize focused libraries of compounds, accelerating the discovery of new and effective therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 6. Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines [organic-chemistry.org]

- 9. ovid.com [ovid.com]

- 10. TRANSFORMATIONS OF 5-AMINO-4-(3,4-DIMETHOXYPHENYL)PYRAZOLES IN THE DIAZOTIZATION REACTION | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 11. researchgate.net [researchgate.net]

- 12. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 13. researchgate.net [researchgate.net]

- 14. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical and Computational Insights into Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate, a member of the biologically significant 5-aminopyrazole class of compounds. While direct experimental and computational data for this specific molecule is limited in publicly available literature, this document extrapolates from extensive research on its close analogs to present a detailed understanding of its structural, electronic, and potential biological properties. The information herein is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on the pyrazole scaffold.

The 5-aminopyrazole core is a versatile building block in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] Understanding the theoretical underpinnings of these molecules is crucial for rational drug design and optimization.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound combines the key pharmacophoric features of the 5-aminopyrazole ring with a flexible benzyl substituent at the N1 position and an ethyl carboxylate group at C4. These features are expected to influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets.

While specific crystallographic data for the title compound is not available, studies on analogous compounds such as ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate provide valuable insights into the expected structural characteristics.[3][4]

Table 1: Comparison of Physicochemical Properties of Related Pyrazole Derivatives

| Property | Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate[5] | Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate[6] |

| Molecular Formula | C₁₂H₁₃N₃O₂ | C₇H₁₁N₃O₂ |

| Molecular Weight | 231.25 g/mol | 169.18 g/mol |

| Melting Point | Not available | 96-100 °C |

Theoretical and Computational Methodologies

Computational chemistry provides powerful tools to investigate the properties of molecules like this compound. Key methodologies employed in the study of related pyrazole derivatives include Density Functional Theory (DFT) and molecular docking.

DFT calculations are instrumental in understanding the electronic structure, reactivity, and spectroscopic properties of molecules. For pyrazole derivatives, DFT studies have been used to:

-

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.

-

Calculate Vibrational Frequencies: Predict infrared and Raman spectra to aid in experimental characterization.

-

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic transitions.

-

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Experimental Protocol: A General DFT Workflow

A typical DFT study on a pyrazole derivative would involve the following steps:

-

Structure Building: The 3D structure of the molecule is built using software like GaussView or Avogadro.

-

Geometry Optimization: The structure is optimized to its lowest energy state using a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the IR spectrum.

-

Property Calculations: FMOs, MEP, and other electronic properties are calculated on the optimized geometry.

Caption: General workflow for DFT analysis of pyrazole derivatives.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This is crucial for understanding the potential mechanism of action and for structure-based drug design. For pyrazole derivatives, which are known to inhibit various enzymes, molecular docking can identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with the active site residues.

Experimental Protocol: A General Molecular Docking Workflow

-

Protein and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB) and prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The ligand structure is optimized.

-

Binding Site Definition: The active site of the protein is defined, often based on the location of a co-crystallized ligand or through prediction algorithms.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to sample different conformations and orientations of the ligand within the active site and score them based on a scoring function.

-

Pose Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode and the key intermolecular interactions.

References

- 1. mdpi.com [mdpi.com]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate, a substituted pyrazole derivative. Pyrazole-based compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antibacterial, and antiviral properties. This protocol is adapted from established methods for the synthesis of structurally similar 5-aminopyrazole derivatives.

Experimental Protocol

The synthesis of this compound is typically achieved through the condensation reaction of benzylhydrazine with ethyl (ethoxymethylene)cyanoacetate. This reaction proceeds via a cyclization mechanism to form the pyrazole ring.

Materials:

-

Benzylhydrazine

-

Ethyl (ethoxymethylene)cyanoacetate

-

Ethanol (absolute)

-

Ice water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Buchner funnel and flask

-

Filtration apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzylhydrazine (1 equivalent) in absolute ethanol.

-

Addition of Reagent: To the stirred solution, add ethyl (ethoxymethylene)cyanoacetate (1 equivalent).

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Precipitation: After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker of ice water. A solid precipitate of this compound should form.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Purification: Wash the solid with cold water and then recrystallize it from ethanol to obtain the purified product.

-

Drying: Dry the purified crystals under vacuum.

Data Presentation

The following table summarizes the key quantitative data for a representative synthesis of a related compound, which can be used as a reference for the synthesis of this compound.

| Parameter | Value (for a related synthesis[1]) |

| Reactants | |

| Phenylhydrazine | 31.9 g |

| Ethyl (ethoxymethylene)cyanoacetate | 50.0 g |

| Solvent | |

| Ethanol | 500 ml |

| Reaction Conditions | |

| Temperature | Reflux |

| Time | 6 hours (initial), plus 8 hours (additional) |

| Product | |

| Yield | 38.0 g (44%) |

| Melting Point | 101-103 °C |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Characterization of Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery due to its potential biological activities. As with any synthetic compound intended for pharmaceutical use, rigorous characterization is essential to confirm its identity, purity, and stability. This document provides detailed application notes and standardized protocols for the comprehensive analytical characterization of this compound using various instrumental techniques.

Analytical Methods Overview

A multi-faceted analytical approach is recommended for the full characterization of this compound. The primary techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups.

-

High-Performance Liquid Chromatography (HPLC): To determine purity and quantify the compound.

-

Elemental Analysis: To confirm the elemental composition.

The following sections provide detailed protocols and expected data for each of these techniques. The data presented is based on closely related analogs and serves as a representative guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the unambiguous identification of this compound.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethyl (-CH₃) | ~1.3 | Triplet | ~7.1 |

| Ethyl (-CH₂) | ~4.2 | Quartet | ~7.1 |

| Benzyl (-CH₂) | ~5.3 | Singlet | - |

| Amino (-NH₂) | ~5.8 | Broad Singlet | - |

| Pyrazole (C3-H) | ~7.8 | Singlet | - |

| Phenyl (aromatic) | ~7.2-7.4 | Multiplet | - |

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

| Assignment | Chemical Shift (δ, ppm) |

| Ethyl (-CH₃) | ~14 |

| Ethyl (-CH₂) | ~60 |

| Benzyl (-CH₂) | ~55 |

| Pyrazole (C4) | ~98 |

| Phenyl (aromatic) | ~127-137 |

| Pyrazole (C5) | ~150 |

| Pyrazole (C3) | ~155 |

| Ester (C=O) | ~165 |

Experimental Protocol: NMR Spectroscopy

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Transfer the solution to a clean, dry NMR tube.

Data Acquisition:

-

Tune and shim the spectrometer for the chosen solvent.

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum, typically requiring a larger number of scans.

-

Process the spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.

Expected Mass Spectrometry Data

Molecular Formula: C₁₃H₁₅N₃O₂ Molecular Weight: 245.28 g/mol

| Technique | Ion | m/z (expected) |

| Electrospray Ionization (ESI) | [M+H]⁺ | 246.12 |

| Electron Ionization (EI) | M⁺ | 245 |

Expected Fragmentation: The primary fragmentation in EI-MS is expected to involve the loss of the ethyl ester group and cleavage of the benzyl group. A prominent fragment would be observed at m/z 91, corresponding to the benzyl cation.

Experimental Protocol: Mass Spectrometry

Instrumentation: A mass spectrometer with ESI or EI ionization source.

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

For direct infusion, introduce the sample solution into the ion source at a constant flow rate.

-

For LC-MS, inject the sample onto an appropriate HPLC column.

Data Acquisition:

-

Optimize the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).

-

Acquire data in full scan mode over a relevant m/z range (e.g., 50-500).

-

If desired, perform fragmentation analysis (MS/MS) on the parent ion to obtain further structural information.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Expected FT-IR Spectral Data

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amino) | Stretching | 3400-3300 (two bands) |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (aliphatic) | Stretching | 3000-2850 |

| C=O (ester) | Stretching | ~1700 |

| C=N, C=C (pyrazole, phenyl) | Stretching | 1600-1450 |

| C-O (ester) | Stretching | 1250-1100 |

Experimental Protocol: FT-IR Spectroscopy

Instrumentation: An FT-IR spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the sample (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Process the spectrum to obtain a transmittance or absorbance plot.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the compound and can also be used for quantification.

HPLC Method Parameters (Example)

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with 30% B, ramp to 90% B over 15 min, hold for 5 min, return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Experimental Protocol: HPLC

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.

Sample Preparation:

-

Accurately weigh a small amount of the sample (~1 mg).

-

Dissolve the sample in a known volume of a suitable solvent (e.g., mobile phase) to a final concentration of ~0.1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Acquisition and Analysis:

-

Equilibrate the HPLC system with the initial mobile phase conditions.

-

Inject the sample and run the gradient method.

-

Integrate the peaks in the resulting chromatogram.

-

Calculate the purity of the compound by determining the area percentage of the main peak relative to the total peak area.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which is compared with the theoretical values to confirm the empirical formula.

Theoretical vs. Expected Elemental Composition

Molecular Formula: C₁₃H₁₅N₃O₂

| Element | Theoretical (%) |

| Carbon (C) | 63.66 |

| Hydrogen (H) | 6.16 |

| Nitrogen (N) | 17.13 |

Experimental Protocol: Elemental Analysis

Instrumentation: An elemental analyzer.

Sample Preparation:

-

Accurately weigh a small amount of the dry, pure sample (~2-3 mg).

-

The sample is combusted in a high-temperature furnace.

Data Analysis:

-

The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

-

The instrument's software calculates the percentage of each element.

-

The experimental values should be within ±0.4% of the theoretical values.

Visualizations

Analytical Workflow

Caption: Overall analytical workflow for the characterization of the target compound.

Logic of Spectroscopic Analysis

Caption: Logical relationship of spectroscopic methods for identity confirmation.

Application Note: HPLC Analysis for Purity Determination of Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate, a key intermediate in pharmaceutical synthesis. The described method provides excellent separation, specificity, and precision, making it suitable for quality control and routine analysis in research and drug development settings.

Introduction

This compound is a member of the 5-aminopyrazole class of heterocyclic compounds. This structural motif is a crucial building block in medicinal chemistry for the development of various therapeutic agents. Given its role as a pharmaceutical intermediate, ensuring the purity and quality of this compound is critical for the safety and efficacy of the final active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture.[1] This document provides a detailed isocratic RP-HPLC method developed for the express purpose of determining the purity of this compound and separating it from potential process-related impurities.

Experimental Protocol

2.1 Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm) or equivalent.[2]

-

Solvents: HPLC-grade Methanol and Water.

-

Reagents: Formic acid (analytical grade).

-

Reference Standard: this compound (>99.5% purity).

-

Sample: Test batch of this compound.

-

Filters: 0.45 µm or 0.22 µm syringe filters for sample preparation.[3]

2.2 Chromatographic Conditions

The chromatographic conditions were optimized to achieve a good resolution and well-defined peak shape for the main analyte.[2]

| Parameter | Condition |

| Mobile Phase | Methanol : Water (with 0.1% Formic Acid) (70:30, v/v) |

| Column | Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 235 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

2.3 Preparation of Solutions

-

Mobile Phase Preparation: To prepare 1 L of the mobile phase, 700 mL of HPLC-grade Methanol was mixed with 300 mL of HPLC-grade Water. 1.0 mL of Formic acid was added, and the solution was thoroughly mixed and degassed by sonication.

-

Standard Solution Preparation (100 µg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[2] This serves as the stock solution.

-

Sample Solution Preparation (100 µg/mL): Accurately weigh 10 mg of the test sample and prepare a 100 mL solution in the same manner as the standard solution. Prior to injection, filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[1][3]

2.4 System Suitability